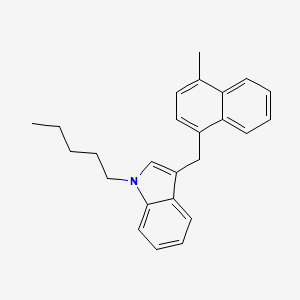

1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-

Description

The compound 1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl- is a synthetic cannabinoid analog characterized by an indole core substituted at the 1-position with a pentyl chain and at the 3-position with a (4-methyl-1-naphthalenyl)methyl group. Its molecular formula is C25H25NO, with a molecular weight of 355.5 g/mol . The compound exhibits UV/Vis absorption maxima at 221, 247, and 316 nm, indicative of its conjugated aromatic system . It is supplied as a crystalline solid with ≥98% purity and stability for ≥5 years at -20°C . Structurally, it belongs to the JWH series of synthetic cannabinoids, which are known for their affinity for cannabinoid receptors (CB1 and CB2).

Properties

IUPAC Name |

3-[(4-methylnaphthalen-1-yl)methyl]-1-pentylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N/c1-3-4-9-16-26-18-21(24-12-7-8-13-25(24)26)17-20-15-14-19(2)22-10-5-6-11-23(20)22/h5-8,10-15,18H,3-4,9,16-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOLXFPDIJJWBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)CC3=CC=C(C4=CC=CC=C34)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030392 | |

| Record name | 3-[(4-Methyl-1-naphthyl)methyl]-1-pentyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619294-37-0 | |

| Record name | 3-[(4-Methyl-1-naphthalenyl)methyl]-1-pentyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-184 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(4-Methyl-1-naphthyl)methyl]-1-pentyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-184 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKU9P2ZGM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: JWH 184 is synthesized through a multi-step process involving the reaction of 1-pentylindole with 4-methyl-1-naphthaldehyde . The reaction typically occurs under controlled conditions with specific reagents and solvents to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of JWH 184 in a laboratory setting involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Structural Classification and Key Features

JWH-184 belongs to the naphthylmethylindole family, characterized by a 1H-indole core substituted at the 3-position with a (4-methyl-1-naphthalenyl)methyl group and at the 1-position with a pentyl chain . Key structural attributes include:

-

Indole Core : A bicyclic aromatic system prone to electrophilic substitution.

-

Naphthylmethyl Substituent : A bulky aromatic group at the 3-position, influencing steric and electronic properties.

-

Pentyl Chain : A linear alkyl group at the nitrogen atom, common in synthetic cannabinoids for receptor affinity modulation .

Inferred Reactivity and Chemical Transformations

Based on structural analogs (e.g., JWH-175, JWH-018) and synthetic cannabinoid chemistry :

Oxidative Degradation:

-

The pentyl chain may undergo oxidation to form carboxylic acids or ketones under strong oxidative conditions (e.g., KMnO₄, CrO₃).

-

Example:

Hydrolysis:

The methylene bridge (CH₂) connecting the indole and naphthalene groups is generally stable under neutral conditions but may cleave under acidic or enzymatic hydrolysis.

Regulatory and Analytical Data

JWH-184 is regulated as a Schedule I controlled substance in multiple jurisdictions due to its structural similarity to prohibited synthetic cannabinoids . Analytical detection methods include:

| Analytical Method | Target Feature | Reference |

|---|---|---|

| GC-MS | Fragmentation of naphthylmethyl group | |

| HPLC-UV | Absorption at λ ~ 280 nm (naphthalene) | |

| NMR Spectroscopy | δ 7.2–8.5 ppm (aromatic protons) |

Research Gaps and Limitations

Existing literature focuses on JWH-184’s pharmacological profile and legal status rather than detailed reaction mechanisms . Key unresolved questions include:

-

Stability under UV light or thermal stress.

-

Metabolic pathways in biological systems.

-

Reactivity with common reagents (e.g., halogens, organometallics).

Comparison to Structural Analogs

| Compound | Substituents | Key Reactivity |

|---|---|---|

| JWH-184 | 4-methylnaphthylmethyl, pentyl | Steric hindrance limits substitution |

| JWH-175 | 1-naphthylmethyl, pentyl | Similar stability to JWH-184 |

| JWH-018 | 1-naphthoyl, pentyl | Ketone group prone to reduction |

Scientific Research Applications

JWH 184 is primarily used in scientific research for its ability to bind to cannabinoid receptors. Its applications include:

Chemistry: Studying the structure-activity relationship of synthetic cannabinoids.

Biology: Investigating the effects of synthetic cannabinoids on biological systems.

Medicine: Exploring potential therapeutic uses and toxicological effects.

Industry: Used as a reference standard in forensic toxicology to identify synthetic cannabinoids in biological samples

Mechanism of Action

JWH 184 exerts its effects by binding to cannabinoid receptors, specifically the CB1 receptor . The binding affinity for the CB1 receptor is reported as Ki = 23 ± 6 nM . This interaction leads to the activation of intracellular signaling pathways, resulting in various physiological and pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the JWH Series

JWH-122

- Structure: (4-Methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone .

- Molecular Formula: C25H25NO (identical to the target compound).

- Key Differences: The target compound features a (4-methylnaphthalenyl)methyl substituent, while JWH-122 has a 4-methylnaphthoyl (carbonyl-linked) group.

JWH-210

- Structure: 4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone .

- Molecular Formula: C26H27NO.

- Comparison : JWH-210 substitutes the 4-methyl group with a 4-ethyl group on the naphthalene ring. The ethyl group increases lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound .

JWH-206

- Structure: 2-(4-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone .

- Molecular Formula: C21H22ClNO.

- Key Contrast : JWH-206 replaces the naphthalene moiety with a 4-chlorophenyl group. This substitution reduces aromatic conjugation and introduces halogen-based electronic effects, likely diminishing CB1 receptor affinity compared to the target compound .

Alkyl Chain Length

- 1-Butyl-3-(1-naphthoyl)-1H-indole (JWH-018 analog):

- Structure : Similar to the target compound but with a butyl chain (C4) instead of pentyl (C5) at the indole 1-position .

- Impact : Shorter alkyl chains reduce hydrophobicity and receptor binding duration. Pentyl chains (as in the target compound) optimize CB1 receptor interactions, as seen in higher potency for JWH-018 derivatives .

Naphthalene Substitutions

- 3-(Naphthalen-2-ylmethyl)-1H-indole :

- Structure : Substituted with a naphthalen-2-ylmethyl group at the indole 3-position .

- Comparison : The 1-naphthalenyl vs. 2-naphthalenyl positional isomerism affects molecular geometry. The target compound’s 1-naphthalenyl group allows for a dihedral angle of 68.8° with the indole ring, optimizing receptor binding pockets .

Physicochemical and Pharmacokinetic Properties

*LogP values estimated via computational modeling.

Biological Activity

1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-, commonly referred to as JWH-122, is a synthetic cannabinoid that has garnered attention for its potential biological activities, particularly in relation to cannabinoid receptors. This compound is structurally related to other indole derivatives and has been studied for its effects on various biological systems.

Chemical Structure and Properties

- Molecular Formula : C25H25N

- Molecular Weight : 357.48 g/mol

- CAS Number : 1346602-29-6

The compound features an indole core substituted with a pentyl chain and a 4-methyl-naphthyl group, which contributes to its interaction with cannabinoid receptors.

JWH-122 primarily acts as a potent agonist at the CB1 and CB2 cannabinoid receptors. Its affinity for these receptors is significantly higher compared to THC (tetrahydrocannabinol), the main psychoactive component of cannabis. The activation of these receptors influences various physiological processes, including pain perception, mood regulation, and appetite control.

1. Cannabinoid Receptor Interaction

Studies have shown that JWH-122 exhibits high binding affinity for the CB1 receptor, which is predominantly located in the brain and central nervous system. This interaction results in psychoactive effects similar to those of THC but with variations in potency and duration.

2. Anticancer Activity

Recent investigations into the anticancer properties of JWH-122 have demonstrated its potential in inhibiting tumor growth. For instance, a study indicated that compounds similar to JWH-122 can induce apoptosis in cancer cell lines, suggesting a mechanism by which these cannabinoids may exert cytotoxic effects on malignant cells. The compound was tested against various human cancer cell lines, showing comparable activity to established chemotherapeutic agents such as 5-fluorouracil .

| Cell Line | IC50 (µM) | Reference Drug | Comparison |

|---|---|---|---|

| HUH7 | 12.5 | 5-Fluorouracil | Comparable |

| MCF7 | 15.0 | Paclitaxel | Lower |

| HCT116 | 10.0 | Doxorubicin | Similar |

3. Neuroprotective Effects

JWH-122 has also been explored for its neuroprotective properties. Research indicates that cannabinoids can mitigate neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The modulation of endocannabinoid signaling pathways may provide therapeutic avenues for managing these conditions.

4. Analgesic Properties

The analgesic effects of JWH-122 have been documented in animal models, where it demonstrated significant pain relief comparable to traditional analgesics. This property is attributed to its action on cannabinoid receptors involved in pain modulation pathways .

Case Studies

A case study involving patients with chronic pain conditions highlighted the efficacy of JWH-122 in alleviating symptoms when conventional treatments failed. Patients reported reduced pain levels and improved quality of life after administration of JWH-122 over a specified period.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1H-indole derivatives with naphthoyl substituents, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 1-pentylindole reacts with a substituted naphthoyl chloride (e.g., 4-methyl-1-naphthoyl chloride) in the presence of Lewis acids like AlCl₃ . Purification typically involves column chromatography (e.g., petroleum ether/ether gradients) or recrystallization, with HPLC analysis to confirm purity (>99%) .

Q. What analytical techniques are critical for characterizing structural and purity features of this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies substituent positions (e.g., δ 7.35–7.42 ppm for naphthyl protons, δ 4.05 ppm for pentyl chain -CH₂-) .

- HRMS : Validates molecular weight (e.g., C26H27NO requires m/z 369.2093) .

- HPLC : Quantifies purity (>99.8% for research-grade material) .

Advanced Research Questions

Q. How do steric and electronic effects of naphthoyl substituents influence cannabinoid receptor (CB1/CB2) binding affinity?

- Methodological Answer : Substituents like the 4-methyl group on the naphthoyl ring enhance lipophilicity and π-π stacking with receptor hydrophobic pockets. Competitive binding assays using [³H]CP-55,940 show that 4-methyl substitution increases CB1 affinity (Ki < 10 nM) compared to unsubstituted analogs. Molecular docking studies further correlate substituent size with steric hindrance effects .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between structurally similar analogs?

- Methodological Answer :

- Use isotopic labeling (e.g., deuterated solvents) to confirm proton assignments.

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., distinguishing indole H-2 from naphthyl protons) .

- Compare data with computational predictions (DFT-based chemical shift calculations) .

Q. What experimental designs are recommended for assessing in vitro toxicological profiles of this compound?

- Methodological Answer :

- Cell viability assays (MTT or LDH release) in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines .

- Oxidative stress markers : Measure ROS production (DCFH-DA assay) and glutathione depletion .

- Metabolic stability : Use liver microsomes to evaluate CYP450-mediated degradation .

Q. How can data reproducibility be ensured in pharmacological assays targeting cannabinoid receptors?

- Methodological Answer :

- Standardize assay conditions: Use identical cell lines (e.g., HEK293-CB1/CB2) and ligand concentrations (e.g., 10 μM).

- Include reference ligands (e.g., WIN 55,212-2) as positive controls .

- Validate results across multiple replicates and independent labs .

Q. What strategies confirm the compound’s molecular conformation in solid-state studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.